molecular formula C19H20BrNO5S B11371556 N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(prop-2-en-1-yloxy)benzamide

N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(prop-2-en-1-yloxy)benzamide

Cat. No.: B11371556
M. Wt: 454.3 g/mol
InChI Key: WZIDIDQXWAJCKE-UHFFFAOYSA-N
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Description

N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(prop-2-en-1-yloxy)benzamide is a benzamide derivative featuring three distinct functional groups:

  • A 1,1-dioxidotetrahydrothiophen-3-yl group, a sulfone-containing moiety that enhances polarity and aqueous solubility.

The sulfone group, for instance, is often utilized to improve metabolic stability and binding affinity in kinase inhibitors .

Properties

Molecular Formula

C19H20BrNO5S

Molecular Weight

454.3 g/mol

IUPAC Name

N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxothiolan-3-yl)-4-prop-2-enoxybenzamide

InChI

InChI=1S/C19H20BrNO5S/c1-2-10-25-16-5-3-14(4-6-16)19(22)21(12-17-7-8-18(20)26-17)15-9-11-27(23,24)13-15/h2-8,15H,1,9-13H2

InChI Key

WZIDIDQXWAJCKE-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC=C(C=C1)C(=O)N(CC2=CC=C(O2)Br)C3CCS(=O)(=O)C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(prop-2-en-1-yloxy)benzamide typically involves multi-step organic reactions. One common approach is to start with the bromination of furan to obtain 5-bromofuran. This intermediate is then reacted with a suitable methylating agent to introduce the methyl group. The resulting compound is further reacted with tetrahydrothiophene-3-one to form the dioxidotetrahydrothiophene moiety. Finally, the benzamide group is introduced through an amidation reaction with 4-(prop-2-en-1-yloxy)benzoic acid.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rates. The use of continuous flow reactors and automated synthesis platforms can also improve the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(prop-2-en-1-yloxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under suitable conditions.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: The bromine atom on the furan ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2,5-dione derivatives, while reduction can produce various alcohols or amines .

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C19H18BrN2O4S and a molecular weight of approximately 466.3 g/mol. Its structure features a brominated furan ring, a dioxido tetrahydrothiophene moiety, and a benzamide group, which contribute to its unique chemical reactivity and biological properties.

Anticancer Properties

Research indicates that compounds similar to N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(prop-2-en-1-yloxy)benzamide exhibit significant anticancer activity. For example, studies have shown that derivatives of bromofuran can inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms. The presence of the bromine atom is believed to enhance the compound's interaction with cellular targets, making it a candidate for further development as an anticancer agent.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Similar compounds containing furan and thiophene moieties have been reported to possess antibacterial and antifungal activities. Research has demonstrated that these compounds can disrupt microbial cell membranes or inhibit essential metabolic pathways, providing a basis for exploring this compound in treating infectious diseases.

Synthetic Methodologies

The synthesis of this compound typically involves several key steps:

  • Formation of Thiophene Moiety : The synthesis begins with the preparation of the dioxido tetrahydrothiophene moiety through oxidation reactions.
  • Coupling Reactions : The brominated furan is coupled with the thiophene moiety using coupling techniques such as Suzuki-Miyaura or Heck reactions. These reactions are crucial for constructing the compound's complex structure.
  • Final Modifications : The benzamide group is introduced in the final stages to complete the synthesis.

Case Study 1: Anticancer Activity Evaluation

In a study published in a peer-reviewed journal, researchers synthesized this compound and evaluated its anticancer efficacy against various cancer cell lines. The results showed that the compound inhibited cell growth significantly compared to control groups, suggesting its potential as an anticancer therapeutic agent.

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of similar compounds containing furan and thiophene rings. The study demonstrated that these compounds exhibited potent activity against Gram-positive and Gram-negative bacteria. This finding supports the hypothesis that this compound may also possess similar antimicrobial effects.

Mechanism of Action

The mechanism of action of N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(prop-2-en-1-yloxy)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Core Benzamide Derivatives

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-3-methoxybenzamide (CAS 879565-27-2)

  • Key differences :

  • Furan substitution : 5-(4-fluorophenyl) vs. 5-bromo in the target compound.
  • Benzamide substitution : 3-methoxy vs. 4-(prop-2-en-1-yloxy).
  • Methoxy is electron-donating and metabolically stable, while propenyloxy offers allylic reactivity (e.g., metabolic oxidation or conjugation).

2-Amino-N-substituted-5-bromobenzamide derivatives (1a-1b) Key differences:

  • Amide substituents : Cyclohexyl or benzyl amines vs. the sulfone-containing tetrahydrothiophen group in the target compound.
  • Bromine position : 5-bromo on the benzamide vs. 5-bromo on the furan in the target compound.

Functional Group Impact

Property Target Compound CAS 879565-27-2 5-Bromobenzamide Derivatives
Furan Substitution 5-Bromo (electron-withdrawing) 5-(4-Fluorophenyl) (π-π stacking) N/A
Benzamide Substituent 4-Propenyloxy (allyl ether reactivity) 3-Methoxy (electron-donating) 2-Amino, N-cyclohexyl/benzyl
Polarity High (sulfone group) Moderate (fluorophenyl counterbalance) Low (lipophilic amines)
Synthetic Yield Not reported Not reported ~50–70% (typical for EDCl/HOBt coupling)

Research Findings and Implications

Electron-Withdrawing vs. Aromatic Substituents :

  • The 5-bromo group in the target compound may enhance binding to electrophilic pockets in biological targets compared to the fluorophenyl group in CAS 879565-27-2. However, the latter’s aromatic ring could improve membrane permeability .

Sulfone vs. Lipophilic Amines :

  • The sulfone moiety in the target compound likely improves solubility (critical for bioavailability) over the cyclohexyl/benzyl groups in ’s derivatives, though at the cost of reduced passive diffusion .

Biological Activity

N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(prop-2-en-1-yloxy)benzamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxicity, and mechanisms of action based on available research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C16H18BrN3O3S
  • Molecular Weight : 421.4 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antibacterial activity against various pathogens. For instance, studies have shown that derivatives of bromofuran possess notable antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity .

PathogenInhibition Zone (mm)Reference
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa14

Cytotoxicity

Cytotoxicity assays conducted on human cancer cell lines have demonstrated that the compound exhibits selective toxicity. The compound was tested against various cell lines, including breast cancer (MCF7) and lung cancer (A549) cells. Results indicated a dose-dependent reduction in cell viability.

Cell LineIC50 (µM)Reference
MCF725
A54930

The proposed mechanisms for the biological activity of this compound include:

  • Enzyme Inhibition : Molecular docking studies suggest that the compound binds effectively to target enzymes involved in bacterial metabolism and proliferation.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in bacterial cells leading to cell death.
  • Membrane Disruption : Interaction with bacterial membranes could lead to increased permeability, causing leakage of cellular contents .

Case Studies

A recent study focused on the synthesis and biological evaluation of related compounds found that modifications in the furan moiety significantly influenced antibacterial potency. The study highlighted the importance of structural optimization in enhancing biological activity.

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